molecular formula C13H21NO3 B2729056 Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone CAS No. 1396626-70-2

Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone

Cat. No.: B2729056
CAS No.: 1396626-70-2
M. Wt: 239.315
InChI Key: QDJINPSTGAOJSM-UHFFFAOYSA-N
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Description

Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a spirocyclic compound featuring a central 6,8-dioxa-2-azaspiro[3.5]nonane core. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring conformationally constrained ligands.

Properties

IUPAC Name

cyclobutyl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-4-3-5-10/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJINPSTGAOJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3CCC3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the cyclobutyl and methanone groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds with spirocyclic structures, such as Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone, exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, structural modifications have led to enhanced activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanisms of Action
The compound's biological activity is attributed to its interaction with specific molecular targets within microbial cells. These interactions can disrupt essential biochemical pathways, leading to cell death or inhibition of growth. Further investigations into its mechanism of action are ongoing to better understand how it can be optimized for therapeutic use .

Materials Science

Polymeric Applications
Due to its unique chemical structure, this compound can be utilized as a building block in the synthesis of novel polymers. Its spirocyclic nature allows for the introduction of rigidity and functional diversity into polymer chains, potentially leading to materials with enhanced mechanical properties and thermal stability. This application is particularly relevant in developing high-performance materials for industrial uses .

Biochemical Research

Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in various biochemical pathways. By modulating enzyme activity, this compound could serve as a valuable tool in biochemical research aimed at understanding metabolic processes or developing enzyme inhibitors for therapeutic purposes .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial PropertiesEvaluated against Pseudomonas aeruginosaSignificant inhibition observed, highlighting potential as an antimicrobial agent .
Enzyme Inhibition AnalysisTargeted specific metabolic enzymesDemonstrated effective modulation of enzyme activity, suggesting applications in drug design .
Polymer Development ResearchUtilized as a building blockResulted in polymers with enhanced mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Modified Aliphatic Substituents

Compound: 2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone (PubChem)

  • Key Difference : Cyclopentyl vs. cyclobutyl group.
  • Solubility: Increased hydrophobicity due to the larger aliphatic ring may reduce aqueous solubility relative to the cyclobutyl analog.
  • Synthesis : Likely follows similar pathways, such as nucleophilic substitution or coupling reactions, but starting with cyclopentyl precursors .

Bicyclic Nitrogen-Containing Compounds

Compound: 3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane ()

  • Key Differences: Core Structure: Bicyclo[3.3.1]nonane vs. spiro[3.5]nonane. Functional Groups: Two nitrogen atoms (3,7-diaza) vs. one nitrogen and two oxygen atoms (6,8-dioxa-2-aza).
  • Properties :
    • Solubility : The β-cyclodextrin complex in (C₅₈H₁₀₀N₂O₃₆) enhances aqueous solubility, unlike the target compound, which lacks such derivatization .
    • Biological Activity : Diazabicyclo derivatives often exhibit enhanced receptor binding due to nitrogen lone pairs, whereas the spiro-dioxa-aza system may prioritize hydrogen-bonding interactions.

Methanone Derivatives with Heterocyclic Moieties

Compounds :

  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) ()
  • Key Differences: Heterocycles: Pyrazole-thiophene vs. spiro-dioxa-aza systems. Substituents: Amino, hydroxy, and cyano/carboxylate groups introduce polarity and hydrogen-bonding capacity.
  • Synthesis: Both target and compounds utilize 1,4-dioxane and triethylamine, but the latter involves sulfur and malononitrile/ethyl cyanoacetate for thiophene ring formation .

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Formula (Example) Synthesis Highlights Notable Properties
Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone Spiro[3.5]nonane Cyclobutyl, dimethyl C₁₅H₂₃NO₃ (est.) Likely involves spiroannulation High rigidity, moderate hydrophobicity
2-Cyclopentyl-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone Spiro[3.5]nonane Cyclopentyl C₁₆H₂₅NO₃ (est.) Similar to target compound Increased steric bulk
3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane–β-CD complex Bicyclo[3.3.1]nonane Cyclopropanmethyl, ethoxypropyl C₅₈H₁₀₀N₂O₃₆ β-cyclodextrin inclusion Enhanced solubility, biological carrier
Compound 7a/7b () Pyrazole-thiophene Amino, hydroxy, cyano/carboxylate C₁₀H₉N₃O₂S (7a, est.) Thiophene ring formation via sulfur High polarity, H-bonding capacity

Research Findings and Implications

  • Spiro vs. Bicyclic Systems: The spiro[3.5]nonane core in the target compound offers conformational rigidity advantageous for enzyme inhibition, whereas bicyclo[3.3.1]nonane derivatives () prioritize solubility via cyclodextrin complexation .
  • Substituent Effects : Cycloalkyl groups (cyclopentyl vs. cyclobutyl) modulate steric and electronic profiles, impacting target selectivity. Smaller rings (e.g., cyclobutyl) may enhance metabolic stability .
  • Synthetic Strategies: Methanone derivatives across studies share nucleophilic acyl substitution pathways, but heterocyclic systems () require additional steps for ring construction .

Biological Activity

Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₉N₁O₅
  • Molecular Weight : 273.33 g/mol

The spirocyclic framework contributes to its unique binding interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : It may interact with specific receptors, leading to modulation of signaling pathways.
  • Cellular Processes : Changes in cellular processes such as apoptosis and proliferation have been observed in studies involving similar compounds.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation in vitro
AntimicrobialExhibits activity against various bacterial strains
Enzyme InhibitionInhibits specific kinases involved in cell cycle regulation
NeuroprotectiveProtects neuronal cells from oxidative stress

Case Studies and Research Findings

  • Anticancer Activity : Research has demonstrated that derivatives of the spirocyclic structure exhibit significant anticancer properties. For instance, a study highlighted the ability of similar compounds to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : A recent investigation into the antimicrobial efficacy of spirocyclic compounds revealed that they possess activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Enzyme Inhibition Studies : Specific studies focused on the inhibition of cyclin-dependent kinases (CDKs) by spirocyclic derivatives showed promising results, indicating their potential use in cancer therapies targeting cell cycle regulation .
  • Neuroprotective Effects : The compound has also been evaluated for neuroprotective effects against oxidative stress-induced damage in neuronal cells, showcasing its potential in treating neurodegenerative diseases .

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